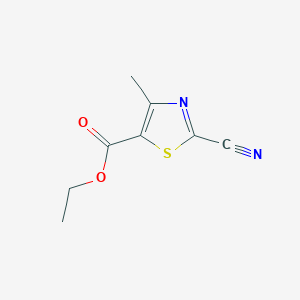
2-Cyano-4-methylthiazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The reaction mixture is heated at approximately 75°C for about 8 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Formation of 2-Cyano-4-methyl-thiazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it is known to inhibit xanthine oxidase/xanthine dehydrogenase, which are enzymes involved in the metabolism of purines . This inhibition can lead to a decrease in uric acid production, making it a potential treatment for conditions like gout.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Uniqueness
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyano group and ester functionality make it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3H2,1-2H3 |
InChI-Schlüssel |
JLRPEDDMLPULTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)


